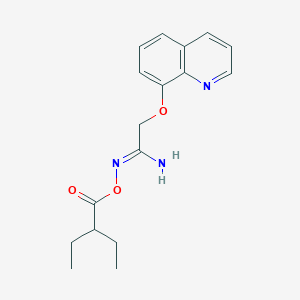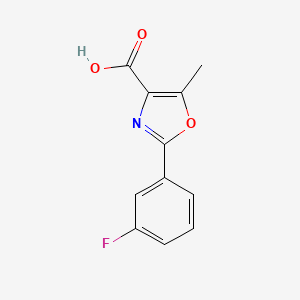
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is a synthetic compound characterized by a cyclobutane ring substituted with two hydroxymethyl groups and a uracil moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil typically involves multi-step organic reactions. One common approach is to start with a cyclobutane derivative, such as 3,3-dimethoxycyclobutane, which undergoes hydroxylation to introduce the hydroxymethyl groups. The uracil moiety is then attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The uracil moiety can be reduced to dihydro-uracil derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydro-uracil derivatives.
Substitution: Ethers or esters.
科学研究应用
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil involves its interaction with specific molecular targets. The uracil moiety can mimic natural nucleobases, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl groups may also enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
1-(3,3-Dimethoxycyclobut-1-yl)-uracil: Similar structure but with methoxy groups instead of hydroxymethyl groups.
1-(3,3-Bis(benzyloxymethyl)cyclobut-1-yl)-uracil: Contains benzyloxymethyl groups, which may affect its reactivity and biological activity.
Uniqueness
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is unique due to the presence of hydroxymethyl groups, which can participate in hydrogen bonding and enhance the compound’s interactions with biological targets. This structural feature may contribute to its potential therapeutic applications .
属性
| 138420-49-2 | |
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c13-5-10(6-14)3-7(4-10)12-2-1-8(15)11-9(12)16/h1-2,7,13-14H,3-6H2,(H,11,15,16) |
InChI 键 |
AIRWAARKRQOYEY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CO)CO)N2C=CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)


![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

